1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea
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Overview
Description
1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloroethyl and carbamoyl groups attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl ring, followed by the introduction of chloroethyl and carbamoyl groups through various chemical reactions. Common reagents used in these reactions include chloroethylamine, isocyanates, and cyclohexyl derivatives. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of anticancer drugs or other pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea involves its interaction with molecular targets and pathways within biological systems. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The carbamoyl group may also contribute to the compound’s biological activity by forming stable adducts with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but a different overall structure.
1-(2-Chloroethyl)piperidine: Another compound with a chloroethyl group attached to a piperidine ring.
Uniqueness
1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea is unique due to its specific combination of functional groups and the presence of a cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13908-64-0 |
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Molecular Formula |
C16H30Cl2N4O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-[4-(2-chloroethylcarbamoylamino)-4-methylcyclohexyl]propan-2-yl]urea |
InChI |
InChI=1S/C16H30Cl2N4O2/c1-15(2,21-13(23)19-10-8-17)12-4-6-16(3,7-5-12)22-14(24)20-11-9-18/h12H,4-11H2,1-3H3,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
QVLPSPVCYCOYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)NCCCl)NC(=O)NCCCl |
Origin of Product |
United States |
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